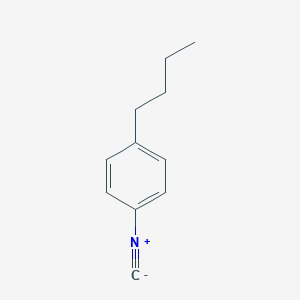
1-Butyl-4-isocyanobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-isocyanobenzene, also known as this compound, is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multicomponent Reactions
One of the prominent applications of 1-butyl-4-isocyanobenzene is in multicomponent reactions (MCRs), particularly the Ugi reaction. This reaction involves the condensation of an amine, a carboxylic acid, an aldehyde, and an isocyanide to form a peptide-like structure.
Case Study: Ugi Reaction
- Objective : Synthesize complex organic compounds.
- Methodology : The Ugi reaction using this compound as an isocyanide component has been shown to yield high product diversity.
- Results : A study demonstrated that varying the aldehyde and carboxylic acid components led to a broad range of products with good yields, showcasing the versatility of this compound in forming complex molecular architectures .
Pharmaceutical Synthesis
The compound has also been explored for its potential in pharmaceutical applications, particularly in the synthesis of bioactive molecules.
Case Study: Synthesis of Anticancer Agents
- Objective : Develop new anticancer agents through innovative synthetic pathways.
- Methodology : Researchers utilized this compound in a modified Ugi reaction to create novel derivatives that exhibited promising cytotoxic activity against various cancer cell lines.
- Results : Compounds derived from this methodology showed IC50 values indicating effective inhibition of cell proliferation, suggesting potential for further development as therapeutic agents .
Material Science Applications
In addition to organic synthesis and medicinal chemistry, this compound finds applications in materials science, particularly in creating polymers and coatings.
Case Study: Polymer Development
- Objective : Investigate the use of this compound in polymer synthesis.
- Methodology : The compound was employed as a building block in the synthesis of polyurethane materials.
- Results : The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polyurethanes, indicating that this compound can be utilized to improve material performance .
Propriétés
Numéro CAS |
141399-15-7 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1-butyl-4-isocyanobenzene |
InChI |
InChI=1S/C11H13N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1H3 |
Clé InChI |
JAWVCUNWTMNOOS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)[N+]#[C-] |
SMILES canonique |
CCCCC1=CC=C(C=C1)[N+]#[C-] |
Synonymes |
Benzene, 1-butyl-4-isocyano- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















